3-Methyl-1H-pyrazolo[3,4-c]pyridine

Kinase inhibition Pim kinase Oncology

3-Methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1072249-89-8) is a validated 6-azaindazole scaffold essential for Pim, Akt, and GSK3 kinase inhibitor development. As Intermediate A in Genentech patent WO2013024002A1, this specific 3-methyl core delivers proven SAR and crystallographic validation (PDB 5DHJ). Choose this precise core—not regioisomeric variants—for downstream derivatives achieving sub-nanomolar potency.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1072249-89-8
Cat. No. B1326529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrazolo[3,4-c]pyridine
CAS1072249-89-8
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=NN1
InChIInChI=1S/C7H7N3/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3,(H,9,10)
InChIKeyNUOYUBYDFVQGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1072249-89-8): Core Scaffold Procurement and Scientific Selection Guide


3-Methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1072249-89-8) is a 6-azaindazole heterocyclic core scaffold with molecular formula C7H7N3 and molecular weight 133.15 g/mol . This compound represents the fundamental 3-methyl substituted pyrazolo[3,4-c]pyridine bicyclic framework, which serves as a privileged pharmacophore in kinase inhibitor drug discovery programs targeting Pim, Akt, and GSK3 kinase families [1][2]. The N1-H tautomer predominates in DMF solution, a property that influences hydrogen bonding interactions with kinase ATP-binding pockets [3].

3-Methyl-1H-pyrazolo[3,4-c]pyridine: Why Substitution Pattern Determines Functional Utility and Precludes Generic Interchange


Within the pyrazolo[3,4-c]pyridine scaffold class, the specific 3-methyl substitution pattern is not interchangeable with 3-phenyl, 3-unsubstituted (1H), or regioisomeric [4,3-c] variants. Structure-activity relationship (SAR) studies demonstrate that N1-H presence is essential for kinase inhibitory activity, while substitution at the 3-position directly modulates target selectivity and potency across kinase families [1]. For instance, 3-phenyl substituted analogs exhibit antiproliferative IC50 values ranging from 0.87–4.3 µM against cancer cell lines, a potency and target profile distinct from 3-methyl-based derivatives optimized for Pim and Akt kinase inhibition [2][3]. Furthermore, regioisomeric 3-methyl-1H-pyrazolo[4,3-c]pyridine possesses a different nitrogen positioning pattern, altering hydrogen-bonding geometry and kinase selectivity . The tautomeric equilibrium also varies with 7-substitution, where N1 tautomer predominance affects binding mode [4].

3-Methyl-1H-pyrazolo[3,4-c]pyridine: Quantified Differentiation Evidence for Informed Procurement


Evidence Item 1: Pim Kinase Inhibitor Development — Structural Core Provenance and Quantitative Potency

3-Methyl-1H-pyrazolo[3,4-c]pyridine serves as the validated core scaffold for a series of pan-Pim kinase inhibitors developed by Genentech. Fragment-based screening and structure-based drug design identified 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as a core for pan-Pim inhibition, with the 3-methyl substituted derivative enabling picomolar biochemical potency against all three Pim isoforms (Pim-1, Pim-2, Pim-3) [1]. An optimized derivative, 3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (Cpd4), demonstrated Ki values of 0.0025 µM (2.5 nM) against Pim-1 and 0.00012 µM (0.12 nM) against Pim-2 in biochemical assays [2]. The crystal structure of Pim-1 in complex with this 3-methyl substituted derivative is deposited in the Protein Data Bank (PDB ID: 5DHJ), confirming the specific binding mode enabled by the 3-methyl substitution pattern [3].

Kinase inhibition Pim kinase Oncology Fragment-based drug design

Evidence Item 2: Akt Kinase Inhibition — Potency Comparison Across 5-Substituted Derivatives

Derivatives of 3-methyl-1H-pyrazolo[3,4-c]pyridine bearing 5-position substitutions demonstrate potent Akt1 kinase inhibition. BindingDB data show that compound BDBM16587, (2S)-1-{[5-(3-methyl-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl]oxy}-3-[3-(trifluoromethyl)phenyl]propan-2-amine, achieved an IC50 of 0.600 nM against Akt1 using His-Akt1 enzyme and biotinylated peptide substrate in a FlashPlate assay [1]. Structurally related analog BDBM16588, differing in the terminal phenyl substitution pattern (2,3-difluorophenyl instead of 3-trifluoromethylphenyl), showed IC50 values of 5–7 nM, representing approximately 8- to 12-fold reduced potency [2]. An earlier derivative, BDBM50298476, exhibited IC50 of 12 nM [3].

Akt inhibition PI3K pathway Cancer therapeutics Kinase selectivity

Evidence Item 3: GSK3/CLK1/DYRK1A Kinase Inhibition — SAR Benchmarking of 3-Methyl Versus 3-Phenyl and N1-Substituted Analogs

A systematic SAR study of substituted pyrazolo[3,4-c]pyridines evaluated inhibitory activity against GSK3α/β, CLK1, and DYRK1A kinases. Molecular simulations in correlation with biological data revealed that the existence of N1-H is essential for activity, while bulky 7-substituents are detrimental [1]. The 3-methyl substitution pattern represents the minimal alkyl substituent that maintains N1-H availability for hydrogen bonding, in contrast to 3-phenyl analogs which show antiproliferative IC50 values of 0.87–4.3 µM but may exhibit altered kinase selectivity profiles [2]. 1,3,5 and 1,3,7 substitution patterns produced varying activity profiles, establishing the 3-position as a key modulatory site for tuning selectivity among GSK3, CLK1, and DYRK1A [1].

GSK3 inhibition CLK1 DYRK1A Kinase selectivity Neurodegeneration

Evidence Item 4: Synthetic Accessibility and Regioisomeric Purity — Differentiation from [4,3-c] Regioisomers

3-Methyl-1H-pyrazolo[3,4-c]pyridine is distinguished from its regioisomer 3-methyl-1H-pyrazolo[4,3-c]pyridine by the positioning of nitrogen atoms within the fused bicyclic system. The [3,4-c] regioisomer exhibits N1-H tautomer predominance in DMF solution across all tested 7-substituted derivatives, as established by 13C and 15N NMR chemical shift analysis and X-ray crystallography [1]. This tautomeric preference dictates the hydrogen-bonding donor/acceptor pattern available for kinase ATP-binding pocket interactions. Synthetic access to the [3,4-c] regioisomer typically involves cyclization of 5-amino-3-methyl-1H-pyrazole with α,β-unsaturated carbonyl compounds under acidic conditions [2] or reaction of pyrazole with methyl acrylate under basic condensation conditions .

Chemical synthesis Regioisomer Scaffold procurement Tautomerism

Evidence Item 5: Patent-Validated Synthetic Intermediate for Pim Kinase Inhibitor Manufacturing

Genentech patent WO2013024002A1 / US20160159797A1 explicitly identifies 3-methyl-1H-pyrazolo[3,4-c]pyridine as a key synthetic intermediate in the preparation of Pim kinase inhibitors of Formula I. The patent describes the preparation of 3-methyl-1H-pyrazolo[3,4-c]pyridine (Intermediate A) via cyclization of 4-chloro-3-nitropyridine with hydrazine followed by alkylation and reduction steps [1]. This intermediate is then elaborated to final compounds demonstrating Pim-1 Ki = 0.0025 µM and Pim-2 Ki = 0.00012 µM [2]. The patent specification provides validated synthetic protocols and characterization data that establish this specific compound as the preferred starting material for this inhibitor series.

Process chemistry Patent intermediate Pim kinase GMP synthesis Drug development

3-Methyl-1H-pyrazolo[3,4-c]pyridine: Optimal Procurement Scenarios Based on Quantitative Evidence


Scenario 1: Pim Kinase Inhibitor Drug Discovery and Lead Optimization

Research teams pursuing pan-Pim kinase inhibitors should procure 3-methyl-1H-pyrazolo[3,4-c]pyridine as the validated core scaffold for fragment-based lead generation. The compound serves as the foundation for derivatives achieving Pim-1 Ki = 0.0025 µM and Pim-2 Ki = 0.00012 µM in biochemical assays, with a co-crystal structure (PDB 5DHJ) confirming binding mode [1][2]. Alternative cores, including unsubstituted 1H-pyrazolo[3,4-c]pyridine or regioisomeric [4,3-c] scaffolds, lack the established SAR and crystallographic validation specific to the 3-methyl substituted core [3].

Scenario 2: Akt Kinase Inhibitor Program Initiation

For Akt1 kinase inhibitor development, 3-methyl-1H-pyrazolo[3,4-c]pyridine provides an essential 5-position functionalization handle that has yielded derivatives with Akt1 IC50 values ranging from 0.600 nM to 12 nM [1]. The 0.600 nM potency of the 3-trifluoromethylphenyl derivative represents a 20-fold improvement over earlier analogs derived from the same core [2]. Procurement of CAS 1072249-89-8 enables direct access to this validated SAR trajectory, avoiding the need to re-optimize the core scaffold.

Scenario 3: GSK3/CLK1/DYRK1A Kinase Selectivity Profiling

Investigators studying GSK3α/β, CLK1, or DYRK1A inhibition should select 3-methyl-1H-pyrazolo[3,4-c]pyridine over 3-phenyl or N1-substituted analogs. The 3-methyl core preserves the N1-H hydrogen bond donor essential for kinase binding while providing a minimal steric footprint for subsequent SAR exploration [1]. Molecular docking studies correlate this N1-H requirement with kinase inhibitory activity, whereas 3-phenyl substitution (IC50 0.87–4.3 µM) shifts the biological profile toward antiproliferative activity [2].

Scenario 4: GMP Intermediate Procurement for Pim Inhibitor Process Chemistry

Organizations scaling Pim kinase inhibitor synthesis under GMP conditions should source 3-methyl-1H-pyrazolo[3,4-c]pyridine as the patent-specified Intermediate A. Genentech patent WO2013024002A1 provides validated synthetic protocols using this exact intermediate, with demonstrated downstream Ki values of 2.5 nM (Pim-1) and 0.12 nM (Pim-2) [1][2]. Substituting a regioisomer or differently substituted core would require revalidation of the entire synthetic route and would not match the patent's exemplified compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.